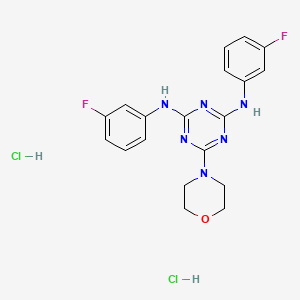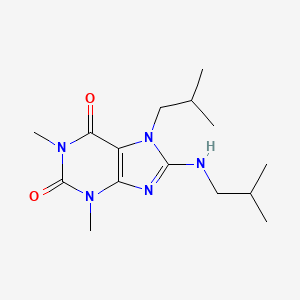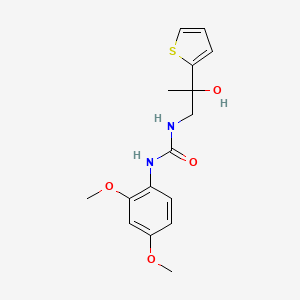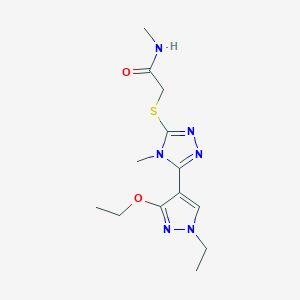
N2,N4-bis(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N2,N4-bis(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride” is a complex organic compound. It contains several functional groups, including two fluorophenyl groups, a morpholino group, and a 1,3,5-triazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,3,5-triazine ring would provide a rigid, planar core, while the fluorophenyl and morpholino groups would add additional complexity and potential sites for interaction with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The fluorophenyl groups could potentially undergo substitution reactions, while the morpholino group could participate in a variety of reactions depending on its specific structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl groups could increase its lipophilicity, while the morpholino group could potentially increase its solubility in water .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
One application of structurally similar compounds involves neurokinin-1 (NK1) receptor antagonists, which are significant in clinical settings for their potential in treating emesis and depression. For example, a water-soluble NK1 receptor antagonist, designed for both intravenous and oral administration, demonstrated high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the therapeutic potential of related compounds (Harrison et al., 2001).
Synthesis and Biological Activity of Pyrimidine Derivatives
Another area of research focuses on the synthesis of pyrimidine derivatives linked with morpholinophenyl, highlighting their larvicidal activity against mosquito larvae. This study indicates the application of such compounds in developing insecticides or larvicides, offering a pathway to control mosquito-borne diseases (Gorle et al., 2016).
Electrochemical Sensors
Compounds with triazine moieties have been investigated for their potential as selective electrodes for metal ions, such as Sm3+. This application is crucial for environmental monitoring and analysis, where the detection of specific metal ions in various matrices is required (Upadhyay et al., 2012).
Supramolecular Chemistry
Research into the microwave-assisted synthesis of bistriazines reveals applications in supramolecular chemistry, particularly in the creation of extended supramolecular polymers with potential fluorescence properties. These findings open avenues for the development of new materials with specific optical properties, useful in sensors, organic electronics, and photonics (Moral et al., 2010).
CDK2 Inhibitors for Cancer Treatment
In the realm of pharmaceutical chemistry, novel fluorinated compounds have been explored for their potential as Cyclin-dependent kinase 2 (CDK2) inhibitors, offering a therapeutic strategy for treating cancer by protecting DNA from damage. This research demonstrates the medicinal chemistry applications of fluorinated triazines in oncology (Bawazir & -Rahman, 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-N,4-N-bis(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O.2ClH/c20-13-3-1-5-15(11-13)22-17-24-18(23-16-6-2-4-14(21)12-16)26-19(25-17)27-7-9-28-10-8-27;;/h1-6,11-12H,7-10H2,(H2,22,23,24,25,26);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPLIPKOUSFMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC(=CC=C4)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)
![methyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2878575.png)


![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)
![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)


![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)
![6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2878591.png)
